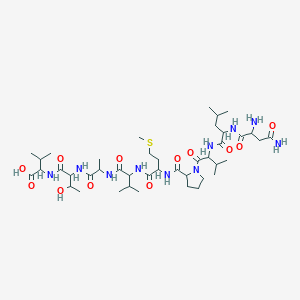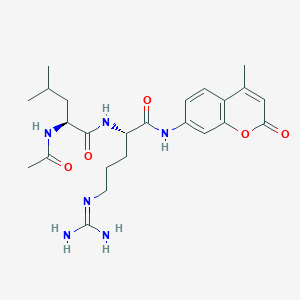
Ac-Leu-Arg-AMC
Overview
Description
This compound is widely used in biochemical assays to measure protease activity, particularly trypsin-like activity of purified proteasomes . The compound is characterized by its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin typically involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The process begins with the protection of amino groups and the activation of carboxyl groups to facilitate peptide bond formation. Common reagents used in this process include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for activation .
Industrial Production Methods
Industrial production of Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can efficiently assemble the peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for proteases, which cleave the peptide bond between the arginine and the 7-amido-4-methylcoumarin group .
Common Reagents and Conditions
The enzymatic cleavage of Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin is typically carried out under physiological conditions, with the presence of proteases such as trypsin. The reaction conditions include a buffered aqueous solution at a pH optimal for the specific protease being studied .
Major Products Formed
The major product formed from the enzymatic cleavage of Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin is 7-amido-4-methylcoumarin, which emits fluorescence upon release. This fluorescence can be quantitatively measured to determine protease activity .
Scientific Research Applications
Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin is extensively used in scientific research due to its fluorogenic properties. Some of its key applications include:
Biochemistry: Used as a substrate in protease assays to study enzyme kinetics and inhibitor screening.
Molecular Biology: Employed in the analysis of proteasome activity in various cellular processes.
Medicine: Utilized in drug discovery and development to identify potential protease inhibitors.
Industry: Applied in quality control processes to monitor protease activity in industrial enzyme preparations.
Mechanism of Action
The mechanism of action of Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin involves its cleavage by proteases at the peptide bond between arginine and the 7-amido-4-methylcoumarin group. This cleavage releases the fluorogenic group, which then emits fluorescence. The intensity of the fluorescence is directly proportional to the protease activity, allowing for quantitative measurement .
Comparison with Similar Compounds
Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin is unique due to its specific cleavage site and high fluorescence yield. Similar compounds include:
Acetyl-Arginyl-Leucyl-Arginyl-7-amido-4-methylcoumarin: Another fluorogenic peptide substrate with a similar cleavage site but different peptide sequence.
N-Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-amido-4-methylcoumarin: A substrate used to measure chymotrypsin-like activity.
Boc-Leucyl-Serinyl-Threonyl-Arginyl-7-amido-4-methylcoumarin: Used for trypsin-like activity assays.
These compounds share the common feature of being fluorogenic substrates but differ in their peptide sequences and specific protease targets, highlighting the versatility and specificity of Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin .
Properties
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O5/c1-13(2)10-19(28-15(4)31)23(34)30-18(6-5-9-27-24(25)26)22(33)29-16-7-8-17-14(3)11-21(32)35-20(17)12-16/h7-8,11-13,18-19H,5-6,9-10H2,1-4H3,(H,28,31)(H,29,33)(H,30,34)(H4,25,26,27)/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPHUDCEMGABMM-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150013 | |
| Record name | N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929621-79-4 | |
| Record name | N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929621-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


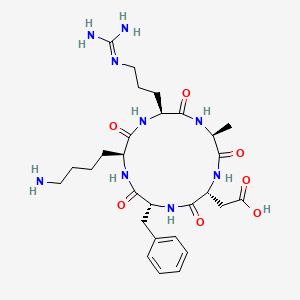

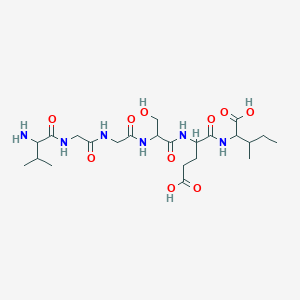
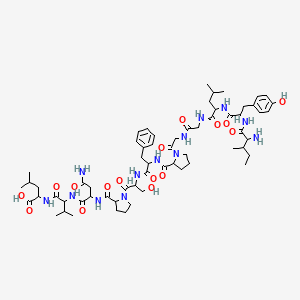
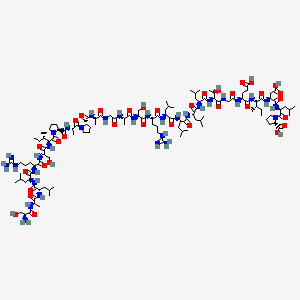
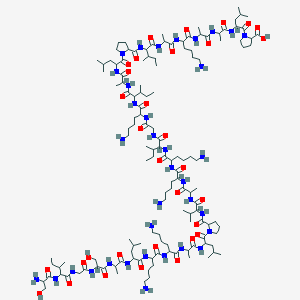

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B612709.png)
![6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B612712.png)
